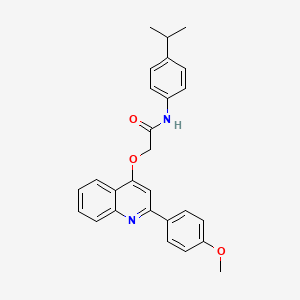

N-(4-isopropylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-isopropylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities, including antiviral, antibacterial, and anticancer properties. While the specific compound is not directly mentioned in the provided papers, similar compounds such as 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide and 2-(Quinolin-4-yloxy)acetamides have shown significant therapeutic efficacy against diseases like Japanese encephalitis and tuberculosis, respectively.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the formation of the quinoline core followed by various functionalization reactions to introduce different substituents. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This method could potentially be adapted for the synthesis of N-(4-isopropylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide by altering the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of intermolecular hydrogen bonds, which can influence the compound's biological activity and solubility. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds of the type N–H···O, which could also be expected in the structure of N-(4-isopropylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including interactions with biological targets. The anilidoquinoline derivative mentioned in paper showed antiviral and antiapoptotic effects, indicating that it can interact with viral components or cellular pathways to exert its therapeutic effect. Similarly, 2-(Quinolin-4-yloxy)acetamides have demonstrated the ability to inhibit the growth of Mycobacterium tuberculosis, suggesting that they can interfere with bacterial metabolism or replication .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy and isopropyl groups can affect these properties. For example, the orthorhombic crystal system of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide indicates a solid state with specific packing and stability characteristics . These properties are crucial for the compound's bioavailability and pharmacokinetics.

Scientific Research Applications

Structural and Fluorescent Properties

Research has demonstrated the structural aspects and properties of amide-containing isoquinoline derivatives, including their ability to form gels or crystalline solids upon treatment with different acids. These compounds exhibit interesting host-guest interactions and enhanced fluorescence emissions under certain conditions, which could be leveraged in material science and sensor technology (Karmakar, Sarma, & Baruah, 2007). Additionally, the formation of crystalline salts and host-guest complexes with aromatic diols has been studied, providing insights into their potential applications in the design of fluorescent materials and molecular recognition systems (Kalita & Baruah, 2010).

Antimicrobial and Antitubercular Activities

Some novel acetamide derivatives exhibit significant antimicrobial activities, offering promising avenues for the development of new antibacterial and antifungal agents (Debnath & Ganguly, 2015). In the realm of antitubercular research, 2-(quinolin-4-yloxy)acetamides have shown potent in vitro inhibition against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains, highlighting their potential as novel therapeutics for tuberculosis treatment (Giacobbo et al., 2017).

Antiproliferative and Anticancer Activities

Research into the antiproliferative and anticancer activities of quinoline derivatives, including acetamide compounds, has identified several candidates with potent inhibitory effects against various cancer cell lines. These findings suggest potential applications in cancer therapy, underscoring the relevance of these compounds in medicinal chemistry (Chen et al., 2011).

Selective Sensing Applications

A study on the selective fluorescent sensing of metal ions using quinoline-based sensors highlights the potential of these compounds in environmental monitoring and analytical chemistry. The ability to distinguish between cadmium and zinc ions through different sensing mechanisms points to the utility of these compounds in developing highly selective and sensitive chemical sensors (Zhou et al., 2012).

properties

IUPAC Name |

2-[2-(4-methoxyphenyl)quinolin-4-yl]oxy-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3/c1-18(2)19-8-12-21(13-9-19)28-27(30)17-32-26-16-25(20-10-14-22(31-3)15-11-20)29-24-7-5-4-6-23(24)26/h4-16,18H,17H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRLOAURYXORKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)

![4-isobutyl-N-isopropyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)

![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)